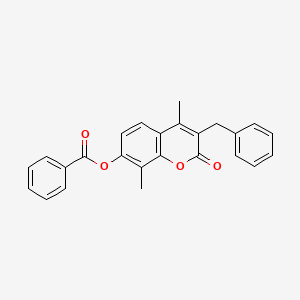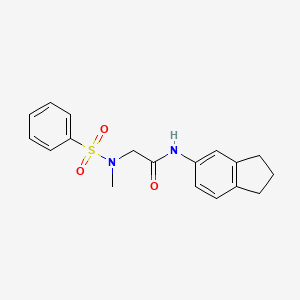![molecular formula C22H30N2O2 B5170337 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline, also known as DMQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMQ belongs to the class of quinoline alkaloids and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE signaling pathway, which plays a role in antioxidant defense. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline can inhibit the growth of cancer cells and induce apoptosis. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in inflammation. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is its broad range of biological activities, making it a useful compound for studying various biological processes. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is its potential toxicity, which must be carefully monitored in lab experiments. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline. One area of interest is its potential as a treatment for neurodegenerative diseases. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have neuroprotective effects in vitro, and further research is needed to determine its potential as a treatment for Alzheimer's and Parkinson's. Another area of interest is the development of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline derivatives with improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline and its potential as a therapeutic agent.
合成方法
The synthesis of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline involves the condensation of 5,8-dimethoxy-2-methylquinoline with 1,3,3-trimethyl-2-azabicyclo[3.2.1]oct-6-ene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is then reduced to give 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline. The synthesis of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been optimized to yield high purity and high yield, making it suitable for use in scientific research.
科学研究应用
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has anti-inflammatory, antioxidant, and anticancer properties. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-9-18(23-20-17(26-6)8-7-16(25-5)19(14)20)24-13-22(4)11-15(24)10-21(2,3)12-22/h7-9,15H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHJIICVGKQGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CC4(CC3CC(C4)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)